molecular formula C5H4F3N3 B092195 2-Amino-4-(trifluoromethyl)pyrimidine CAS No. 16075-42-6

2-Amino-4-(trifluoromethyl)pyrimidine

Cat. No. B092195
CAS RN: 16075-42-6
M. Wt: 163.1 g/mol
InChI Key: NKOTXYPTXKUCDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(trifluoromethyl)pyrimidine is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 3. The trifluoromethyl group attached to the pyrimidine ring at the 4-position significantly influences the chemical and physical properties of the molecule, as well as its reactivity.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, the synthesis of 4-amino-2,8-dichloropyrido[3,2-d]pyrimidine derivatives and their subsequent regioselective diversification through S(N)Ar and metal-catalyzed cross-coupling reactions has been reported . Although this does not directly describe the synthesis of 2-amino-4-(trifluoromethyl)pyrimidine, it provides insight into the synthetic strategies that could be adapted for its synthesis. Additionally, the synthesis of fluorinated 2-amino-pyrimidine N-oxides through the reaction of 3-amino-5-methyl-1,2,4-oxadiazole with trifluoromethyl-β-diketones in the presence of perchloric acid followed by hydrolysis has been described . This method could potentially be modified to synthesize 2-amino-4-(trifluoromethyl)pyrimidine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex and is influenced by substituents on the ring. For example, the crystal structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid has been reported, showing different supramolecular architectures in its solvated forms . Although this is not the same compound, it suggests that the molecular structure of 2-amino-4-(trifluoromethyl)pyrimidine could also exhibit interesting supramolecular characteristics, potentially including hydrogen bonding and π-π stacking interactions.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. The reactivity of the amino group in 2-amino-4-(trifluoromethyl)pyrimidine could be similar to that observed in the reactions of partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines with chlorocarboxylic acid chlorides to give amides . Furthermore, the presence of the trifluoromethyl group could influence the reactivity, as seen in the synthesis of poly-substituted 2-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives .

Physical and Chemical Properties Analysis

The physical and optical properties of pyrimidine derivatives can vary widely. A series of 2-amino-4-aryl-6-(9,9'-spirobifluoren-2-yl)pyrimidines have been synthesized, showing good blue light emissions and excellent thermal stabilities . While this does not directly pertain to 2-amino-4-(trifluoromethyl)pyrimidine, it indicates that the introduction of different substituents can significantly alter the properties of pyrimidine compounds. The trifluoromethyl group in 2-amino-4-(trifluoromethyl)pyrimidine is likely to contribute to its unique chemical properties, such as increased lipophilicity and potential biological activity.

Scientific Research Applications

Synthesis Techniques

The versatility of 2-Amino-4-(trifluoromethyl)pyrimidine in the field of chemical synthesis is evident in its use as a building block for various biologically relevant compounds. For instance, it's employed in the synthesis of 4-trifluoromethylpyrido[1,2-a]pyrimidin-2-ones, where the addition of substituted 2-aminopyridines to activated alkynoates results in the formation of a series of trifluoromethyl-substituted pyrido[1,2-a]pyrimidines under mild conditions (Harriman et al., 2003). This process highlights the compound's role in facilitating the synthesis of metabolically stable structures.

Biological and Medicinal Applications

2-Amino-4-(trifluoromethyl)pyrimidine serves as a precursor in the creation of compounds with notable biological activities. Novel pyrido[2,3-d]pyrimidines synthesized from this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential in developing new antibacterial agents (Kanth et al., 2006). Similarly, another study used it to develop JPC-3210, a lead compound in malaria treatment and prevention, showcasing its importance in antimalarial drug development (Chavchich et al., 2016).

Antiviral Properties

The compound's derivatives are also explored for their antiviral properties. Synthesized 7-amino- and 7-oxo-5-aryl-6-cyanopyrido[2,3-d]pyrimidines, and pyrimido[5′, 4′:5, 6]pyrido[2, 3-d]pyrimidine derivatives were investigated as potential antiviral agents against herpes simplex virus, demonstrating the broader pharmacological potential of 2-Amino-4-(trifluoromethyl)pyrimidine derivatives (Nasr & Gineinah, 2002).

Agricultural Applications

In agriculture, the compound is a component in the synthesis of novel poly-substituted pyrimidine derivatives, which exhibit good anti-TMV (Tobacco mosaic virus) activity, indicating its utility in pesticide innovation research (Wei, 2011).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

Currently, the major use of 2-Amino-4-(trifluoromethyl)pyrimidine derivatives is in the protection of crops from pests . Several derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of 2-Amino-4-(trifluoromethyl)pyrimidine will be discovered in the future .

properties

IUPAC Name

4-(trifluoromethyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3N3/c6-5(7,8)3-1-2-10-4(9)11-3/h1-2H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOTXYPTXKUCDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344318
Record name 2-Amino-4-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(trifluoromethyl)pyrimidine

CAS RN

16075-42-6
Record name 2-Amino-4-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-(trifluoromethyl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.